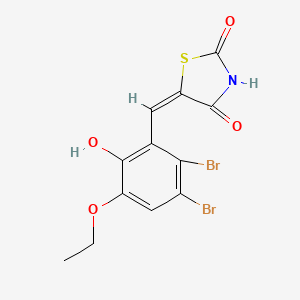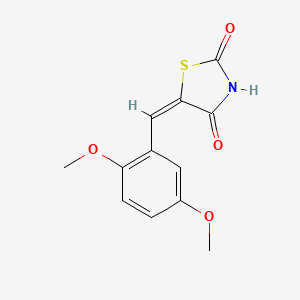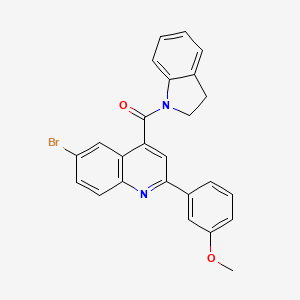
5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DBEDT, is a synthetic compound that has been widely studied for its potential applications in various fields. This molecule is a thiazolidinedione derivative that contains a dibromo-substituted benzylidene moiety and an ethoxy group. In recent years, DBEDT has gained attention due to its unique chemical properties and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects
5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, studies have demonstrated that 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells.
In material science, 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to undergo reversible photochromic reactions, with its color changing from yellow to orange upon exposure to UV light. Additionally, 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to act as a hole-transporting material in organic solar cells, improving their efficiency.
In environmental science, 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to selectively bind to heavy metal ions, such as mercury and lead, and undergo color changes, making it a potential sensor for heavy metal ions. Additionally, 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to effectively remove heavy metal ions from contaminated water, making it a potential candidate for wastewater treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is its synthetic availability, with a high yield and purity achievable through optimized synthetic methods. Additionally, 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has a wide range of potential applications, making it a versatile molecule for research purposes.
However, one of the limitations of 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is its limited solubility in aqueous solutions, making it difficult to study its interactions with biological systems. Additionally, the mechanism of action of 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are many potential future directions for research on 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, including:
1. Further investigation of its anti-cancer properties and potential use as a chemotherapeutic agent.
2. Exploration of its potential use in anti-inflammatory therapies.
3. Investigation of its photochromic properties and potential use in optical devices.
4. Development of new synthetic methods for 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione and its derivatives.
5. Investigation of its potential use in environmental sensing and remediation.
6. Exploration of its potential use in organic electronics, such as organic light-emitting diodes and organic field-effect transistors.
7. Investigation of its potential use in drug delivery systems, such as nanoparticles and liposomes.
In conclusion, 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that has shown promise in a range of applications, including medicinal chemistry, material science, and environmental science. Further research on 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione and its derivatives may lead to the development of new therapies and technologies with significant scientific and societal impact.
Méthodes De Synthèse
The synthesis of 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione as a yellow solid. This synthetic method has been optimized for high yield and purity, making 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione readily available for research purposes.
Applications De Recherche Scientifique
5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been investigated for its potential use as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
In material science, 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential use as a photosensitive material, with researchers exploring its ability to undergo photochromic reactions. 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been investigated for its potential use in organic electronics, with studies demonstrating its ability to act as a hole-transporting material in organic solar cells.
In environmental science, 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential use as a sensor for heavy metal ions, with researchers exploring its ability to selectively bind to metal ions and undergo color changes. 5-(2,3-dibromo-5-ethoxy-6-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been investigated for its potential use in wastewater treatment, with studies demonstrating its ability to remove heavy metal ions from contaminated water.
Propriétés
IUPAC Name |
(5E)-5-[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO4S/c1-2-19-7-4-6(13)9(14)5(10(7)16)3-8-11(17)15-12(18)20-8/h3-4,16H,2H2,1H3,(H,15,17,18)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYOLJXSPBPLRJ-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1O)C=C2C(=O)NC(=O)S2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C(=C1O)/C=C/2\C(=O)NC(=O)S2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B6074431.png)
![5-hydroxy-7-oxo-6b-(4-propylphenyl)-6b,7-dihydro-11bH-indeno[1,2-b]naphtho[2,1-d]furan-11b-yl acetate](/img/structure/B6074439.png)

![N-(5-chloro-2-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074462.png)

![methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B6074474.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074478.png)

![3-chloro-6-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6074496.png)
![5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6074511.png)
![1-[4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6074516.png)
![1-(4-isobutylbenzyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6074524.png)

![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B6074526.png)